Lipophilicity (XLogP3) Comparison: 2,3-Dimethylphenyl vs. 3,4-Dimethylphenoxyethyl Urea Regioisomer
The target compound (1169981-35-4) exhibits a computed XLogP3 of 2.8 [1], reflecting the contribution of its 2,3-dimethylphenyl group and phenoxyethyl linker. In contrast, the regioisomeric analog 1-(2-(3,4-dimethylphenoxy)ethyl)urea (CAS 1171420-99-7), which relocates the dimethyl groups to the phenoxy ring rather than the aniline-derived phenyl, is anticipated to show a lower computed logP (estimated ~1.5–1.8) due to the ether oxygen's proximity to the dimethyl substituents, which increases local polarity . The approximately 1.0–1.3 logP unit difference translates to a roughly 10- to 20-fold difference in theoretical partition coefficient, impacting compound handling, solubility in assay media, and passive membrane diffusion rates.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 1-(2-(3,4-Dimethylphenoxy)ethyl)urea (CAS 1171420-99-7); estimated XLogP3 ~1.5–1.8 (based on functional group contribution analysis) |
| Quantified Difference | Approximately 1.0–1.3 logP units higher for the target compound |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.09.15) vs. structure-based estimation for comparator |
Why This Matters
Higher lipophilicity may confer superior passive membrane permeability in cell-based assays but requires attention to DMSO solubility and potential non-specific protein binding during assay development.
- [1] PubChem Compound Summary for CID 44054606. Computed Properties: XLogP3 = 2.8. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/44054606 (accessed May 2026). View Source
